molecular formula C10H9FN2O3 B2737941 4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248325-85-9

4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2737941
CAS No.: 2248325-85-9
M. Wt: 224.191
InChI Key: MPHGBLUWLJOASC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group attached to an imidazolidine ring, which is further substituted with a carboxylic acid group. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of a suitable catalyst The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazolidine ring

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The imidazolidine ring may facilitate binding to biological macromolecules, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid
  • 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid
  • 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in 4-(3-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorine atom can influence the compound’s reactivity in substitution and oxidation reactions, making it distinct from other similar compounds.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-7-3-1-2-6(4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHGBLUWLJOASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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